4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings connected through a single carbon atom. The presence of bromomethyl and difluoro groups adds to its distinct chemical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane typically involves the reaction of pentaerythritol with hydrobromic acid to form the bromomethyl intermediate. This intermediate is then reacted with difluorocyclopropane under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons and alcohols.
Scientific Research Applications
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoro groups can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other proteins. The spiro structure provides rigidity, which can be crucial for its binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spiro compound with only carbon atoms in its structure.
Bicyclo[1.1.1]pentane: Another spiro compound with a different ring structure.
1,1-Difluorocyclopropane: A compound with similar difluoro groups but lacking the spiro structure.
Uniqueness
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is unique due to its combination of bromomethyl and difluoro groups within a spiro structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H7BrF2 |
---|---|
Molecular Weight |
197.02 g/mol |
IUPAC Name |
5-(bromomethyl)-2,2-difluorospiro[2.2]pentane |
InChI |
InChI=1S/C6H7BrF2/c7-2-4-1-5(4)3-6(5,8)9/h4H,1-3H2 |
InChI Key |
YPUQNUJRDAKSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.